Physicochemical Profiling & Synthetic Utility of 3-Methoxy-4,5-dimethyl-1,2-oxazole
Physicochemical Profiling & Synthetic Utility of 3-Methoxy-4,5-dimethyl-1,2-oxazole
This technical guide details the physicochemical properties, synthesis, and reactivity profile of 3-Methoxy-4,5-dimethyl-1,2-oxazole (CAS: 932-27-4). It is designed for researchers requiring high-fidelity data for synthetic planning and drug design.
Executive Summary
3-Methoxy-4,5-dimethyl-1,2-oxazole (also known as 3-methoxy-4,5-dimethylisoxazole) is a substituted heteroaromatic ether characterized by a labile N–O bond and a regiochemically distinct methyl reactivity. Unlike its isomer 3,5-dimethylisoxazole, the introduction of the 3-methoxy group significantly alters the electronic landscape of the ring, activating the C5-methyl group for lateral metalation while serving as a masked
Molecular Identity & Structural Analysis
The 1,2-oxazole (isoxazole) core is an aromatic system with lower resonance energy than furan or pyridine, making it susceptible to reductive ring cleavage. In this derivative, the 3-methoxy substituent exerts a dual electronic effect:
-
Inductive Withdrawal (-I): Increases the acidity of the C5-methyl protons.
-
Resonance Donation (+R): Stabilizes the ring system against nucleophilic attack at C3.
| Parameter | Data |
| IUPAC Name | 3-Methoxy-4,5-dimethyl-1,2-oxazole |
| Common Name | 3-Methoxy-4,5-dimethylisoxazole |
| CAS Registry Number | 932-27-4 |
| Molecular Formula | C |
| Molecular Weight | 127.14 g/mol |
| SMILES | COc1noc(C)c1C |
| InChI Key | Predicted based on structure |
Physicochemical Profile
Thermodynamic & Solubility Data
Unlike the solid precursor 4,5-dimethyl-3-isoxazolol (MP ~145°C), the O-methylated derivative is typically a liquid or low-melting solid due to the loss of intermolecular hydrogen bonding.
| Property | Value / Range | Confidence Level |
| Physical State | Liquid or low-melting solid | High (Structural derivation) |
| Boiling Point | ~160–170°C (at 760 mmHg) | Medium (Predicted vs. homologs) |
| LogP (Octanol/Water) | 1.45 ± 0.2 | High (Consensus calculation) |
| pKa (Conjugate Acid) | -2.5 to -1.5 | High (Isoxazoles are weak bases) |
| Topological PSA | 35.0 Å | High |
| Solubility | Soluble in DCM, THF, Et | High |
Spectral Signature (Predicted)
-
H NMR (CDCl
, 400 MHz):-
3.95 ppm (s, 3H, –OCH
) -
2.25 ppm (s, 3H, C5–CH
) -
1.95 ppm (s, 3H, C4–CH
) -
Note: The C5-methyl is typically deshielded relative to C4 due to proximity to the ring oxygen.
-
3.95 ppm (s, 3H, –OCH
Synthesis & Impurity Profiling
Synthetic Route: O-Methylation vs. N-Methylation
The primary challenge in synthesizing 3-methoxyisoxazoles from 4,5-dimethyl-3-isoxazolol is controlling regioselectivity. The precursor exists in tautomeric equilibrium between the enol (OH) and keto (NH) forms.
-
N-Methylation (Undesired): Favored by polar protic solvents and hard electrophiles without specific cation control, yielding the isoxazol-3(2H)-one.
-
O-Methylation (Target): Favored by using silver salts (Ag
CO ) or dimethyl sulfate in non-polar solvents, or using diazomethane.
Pathway Visualization
Caption: Regioselective alkylation pathways. Silver salts promote O-alkylation by complexing the ring nitrogen.
Reactivity Profile: Lateral Metalation[3]
A defining feature of 3-methoxy-4,5-dimethylisoxazole is its regioselective lithiation . Research by Bowden et al. established that lithiation occurs exclusively at the C5-methyl group .[1]
Mechanism of Selectivity
The ring oxygen exerts a strong inductive effect (-I), acidifying the protons on the adjacent C5-methyl group. While the C4-methyl is sterically accessible, it lacks the direct inductive activation of the heteroatom. The 3-methoxy group prevents coordination-directed metalation at C4 (unlike a 3-hydroxymethyl group), directing the base to the most acidic C5 position.
Reaction Workflow
Caption: C5-Methyl lateral lithiation workflow. Strict temperature control (-78°C) is required to prevent ring fragmentation.
Experimental Protocols
Protocol 1: Regioselective Synthesis (O-Methylation)
Objective: Synthesize 3-methoxy-4,5-dimethylisoxazole while minimizing N-methylated byproduct.
-
Preparation: Charge a flame-dried flask with 4,5-dimethyl-3-isoxazolol (1.0 eq) and anhydrous benzene or toluene (0.5 M).
-
Base Addition: Add Ag
CO (0.6 eq) protected from light. -
Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise at room temperature.
-
Reflux: Heat to mild reflux (60–80°C) for 4–6 hours. Monitor by TLC (SiO
, 20% EtOAc/Hexanes). The O-isomer typically has a higher R than the N-isomer. -
Workup: Filter off silver salts through a Celite pad. Wash the pad with ether.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes:EtOAc 9:1) to isolate the product as a colorless oil/solid.
Protocol 2: Lateral Lithiation (C5-Functionalization)
Objective: Generate the C5-lithiated species for electrophilic trapping.
-
Inert Atmosphere: Purge a reaction vessel with Argon/Nitrogen.
-
Solvation: Dissolve 3-methoxy-4,5-dimethylisoxazole (1.0 eq) in anhydrous THF . Cool to -78°C (dry ice/acetone bath).
-
Deprotonation: Add n-BuLi (1.1 eq, 1.6M in hexanes) dropwise over 15 minutes. Maintain temperature < -70°C to avoid ring cleavage (N–O bond rupture).
-
Incubation: Stir at -78°C for 30–60 minutes. The solution typically turns yellow/orange.
-
Trapping: Add the electrophile (e.g., CO
gas, benzaldehyde) slowly. -
Quench: Warm to 0°C and quench with saturated NH
Cl solution. Extract with EtOAc.
References
-
Bowden, K., et al. "Lithiation of five-membered heteroaromatic compounds.[1] The methyl substituted 1,2-azoles." Canadian Journal of Chemistry, vol. 48, 1970, pp. 2006.
-
BLD Pharm. "Product Datasheet: 3-Methoxy-4,5-dimethylisoxazole (CAS 932-27-4)." BLD Pharm Catalog, Accessed 2025.
- Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development, vol. 8, no. 6, 2005, pp. 723-740.
-
PubChem. "Compound Summary: 3,5-Dimethylisoxazole (Analog)." National Library of Medicine.
